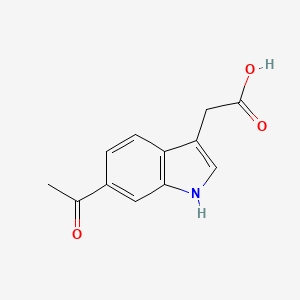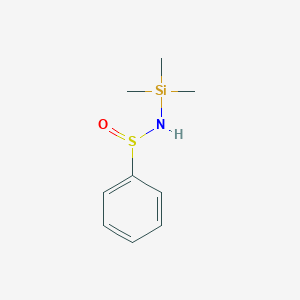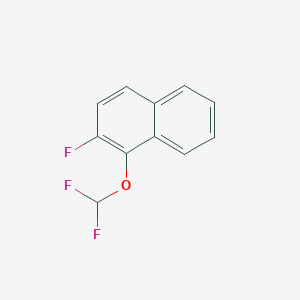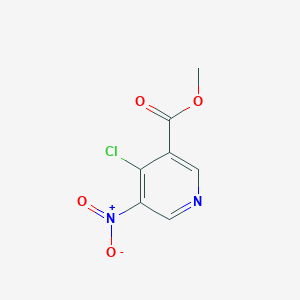
Methyl 4-chloro-5-nitropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-5-nitropyridine-3-carboxylate is a chemical compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-nitropyridine-3-carboxylate typically involves the nitration of methyl 4-chloropyridine-3-carboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: Methyl 4-amino-5-nitropyridine-3-carboxylate.
Substitution: Derivatives with different substituents at the 4-position, depending on the nucleophile used.
科学的研究の応用
Methyl 4-chloro-5-nitropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 4-chloro-5-nitropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
- Methyl 4-chloro-3-nitropyridine-5-carboxylate
- Methyl 4-bromo-5-nitropyridine-3-carboxylate
- Methyl 4-chloro-5-aminopyridine-3-carboxylate
Comparison: Methyl 4-chloro-5-nitropyridine-3-carboxylate is unique due to the specific positioning of the nitro and chlorine groups on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C7H5ClN2O4 |
|---|---|
分子量 |
216.58 g/mol |
IUPAC名 |
methyl 4-chloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3 |
InChIキー |
DNDGJHSHWYPNLI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=CC(=C1Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)


![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
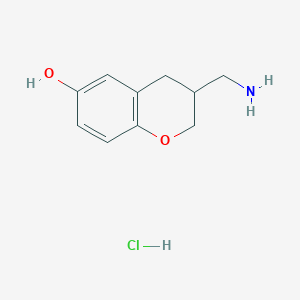
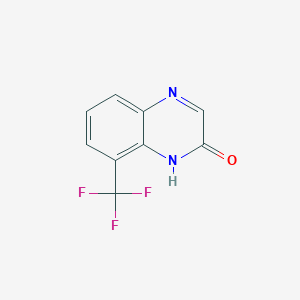

![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)
